molecular formula C11H23ClN2O3 B13564308 rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans

rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans

Cat. No.: B13564308
M. Wt: 266.76 g/mol
InChI Key: YAVGVZXQVDWWBR-VTLYIQCISA-N
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Description

rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans: is a chemical compound with a complex structure. It is often used in various scientific research fields due to its unique properties and reactivity. The compound is characterized by the presence of a piperidine ring, a hydroxymethyl group, and a carbamate group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans typically involves multiple steps. One common method includes the protection of the hydroxyl group, followed by the formation of the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .

Biology

In biological research, this compound is often used in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may act as a precursor for the development of new drugs targeting specific pathways.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamate
  • tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrobromide

Uniqueness

rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans is unique due to its specific stereochemistry and the presence of the hydrochloride group. This gives it distinct physical and chemical properties compared to similar compounds, making it valuable for specific applications.

Properties

Molecular Formula

C11H23ClN2O3

Molecular Weight

266.76 g/mol

IUPAC Name

tert-butyl N-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamate;hydrochloride

InChI

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(15)13-8-4-5-12-9(6-8)7-14;/h8-9,12,14H,4-7H2,1-3H3,(H,13,15);1H/t8-,9-;/m1./s1

InChI Key

YAVGVZXQVDWWBR-VTLYIQCISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN[C@H](C1)CO.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC(C1)CO.Cl

Origin of Product

United States

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